![molecular formula C64H104O30 B12086715 10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)
10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipsacus saponin C: is a triterpenoid saponin derived from the plant Dipsacus asperoides, commonly known as teasel. This compound is part of a larger group of saponins, which are glycosides with a distinctive foaming characteristic. Saponins are known for their diverse biological activities, including anti-inflammatory, anti-osteoporotic, and immunomodulatory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dipsacus saponin C typically involves the extraction of the compound from the roots of Dipsacus asperoides. The process begins with the drying and pulverization of the roots, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify Dipsacus saponin C .
Industrial Production Methods: Industrial-scale production of Dipsacus saponin C involves a similar extraction process but on a larger scale. The use of macroporous resin column separation has been reported to be effective in purifying saponins from plant extracts. This method involves the adsorption of saponins onto the resin, followed by elution with an appropriate solvent to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Dipsacus saponin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the saponin structure.
Reduction: Reduction reactions can alter the glycosidic bonds within the saponin.
Substitution: Substitution reactions can introduce new functional groups into the saponin molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acetic anhydride (Ac₂O) and sulfuric acid (H₂SO₄) are employed for acetylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, Dipsacus saponin C is used as a natural surfactant due to its foaming properties. It is also studied for its potential to form complexes with metals, which can be useful in catalysis .
Biology: Biologically, Dipsacus saponin C exhibits anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
Medicine: In medicine, Dipsacus saponin C is investigated for its anti-osteoporotic properties. It promotes bone formation and inhibits bone resorption, making it beneficial for conditions like osteoporosis .
Industry: Industrially, Dipsacus saponin C is used in the formulation of natural detergents and foaming agents. Its ability to form stable foams makes it valuable in various cleaning products .
Mécanisme D'action
Dipsacus saponin C exerts its effects through multiple molecular targets and pathways. It modulates the activity of osteoblasts and osteoclasts, which are involved in bone formation and resorption, respectively. The compound enhances the synthesis of bone morphogenetic protein-2 (BMP-2) and increases the expression of osteoprotegerin, which inhibits osteoclastogenesis . Additionally, it suppresses the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Comparaison Avec Des Composés Similaires
Dipsacus saponin VI: Another saponin from Dipsacus asperoides with similar anti-inflammatory and anti-osteoporotic properties.
Akebia saponin D: Found in Dipsacus Radix, known for its neuroprotective and osteoprotective effects.
Ginsenosides: Saponins from Panax ginseng with a wide range of pharmacological activities, including anti-inflammatory and immunomodulatory effects.
Uniqueness: Dipsacus saponin C is unique due to its specific molecular structure, which confers distinct biological activities. Its ability to modulate both osteoblast and osteoclast activity sets it apart from other saponins, making it particularly effective in promoting bone health .
Propriétés
Formule moléculaire |
C64H104O30 |
|---|---|
Poids moléculaire |
1353.5 g/mol |
Nom IUPAC |
10-[4-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82) |
Clé InChI |
DZWAZSYNHVCJRX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


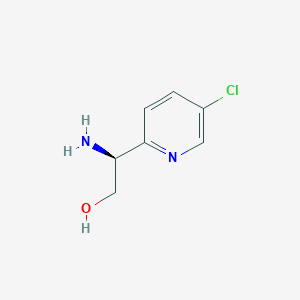




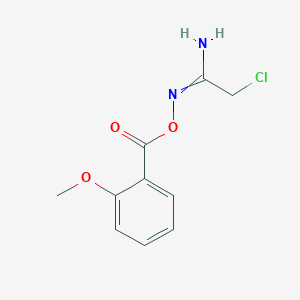
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]ethan-1-ol](/img/structure/B12086664.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-methylpentanedioic acid](/img/structure/B12086669.png)
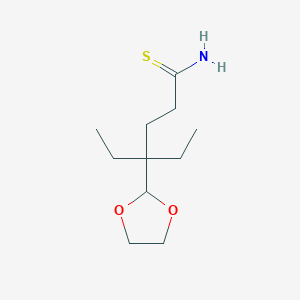

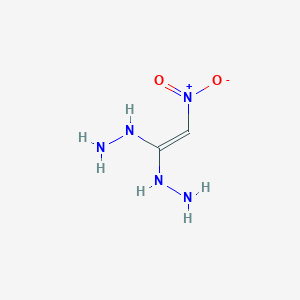
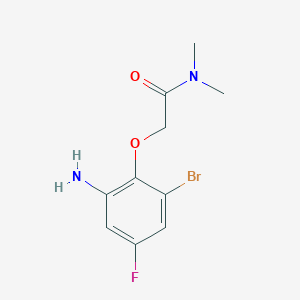
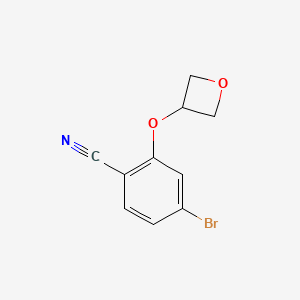
![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
